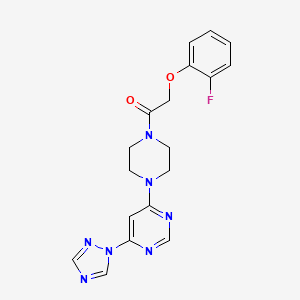

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN7O2/c19-14-3-1-2-4-15(14)28-10-18(27)25-7-5-24(6-8-25)16-9-17(22-12-21-16)26-13-20-11-23-26/h1-4,9,11-13H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZHAIMPKHOCQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)COC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula

- C : 18

- H : 20

- N : 6

- O : 2

Structural Features

The compound features:

- A triazole ring, known for its role in various biological activities.

- A pyrimidine moiety, which enhances the compound's interaction with biological targets.

- A piperazine ring, contributing to its pharmacological properties.

- A fluorophenoxy group, which may influence lipophilicity and binding affinity.

Antimicrobial Activity

Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various pathogens, including Mycobacterium tuberculosis and ESKAPE pathogens (a group of bacteria known for their resistance to antibiotics) .

Case Study: Antitubercular Activity

In a study evaluating anti-tubercular agents, several derivatives were synthesized and tested. One compound demonstrated an IC90 of 40.32 μM against Mycobacterium tuberculosis, indicating promising potential for further development .

Anticancer Activity

The anticancer potential of triazole-linked compounds has been explored extensively. In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and others. The MTT assay results indicated varying degrees of cytotoxicity, with some compounds achieving IC50 values as low as 29.1 µM .

The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or interference with cellular pathways. The triazole moiety may interact with the active sites of enzymes, leading to apoptosis in cancer cells or inhibition of microbial growth .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the triazole and pyrimidine rings have been shown to significantly impact potency and selectivity against various targets. For example:

- The introduction of electron-withdrawing groups can enhance binding affinity.

- Modifications in the piperazine ring can alter pharmacokinetic properties.

Data Table: Biological Activity Summary

| Compound | Target Organism | IC50/IC90 (µM) | Notes |

|---|---|---|---|

| Compound A | M. tuberculosis | 40.32 IC90 | Promising anti-tubercular activity |

| Compound B | MDA-MB-231 (breast cancer) | 29.1 IC50 | Significant anticancer activity |

| Compound C | ESKAPE pathogens | Variable | Broad-spectrum antibacterial activity |

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the following areas:

Anticancer Applications

Research indicates that derivatives of triazole compounds, including this one, show promising anticancer properties. The mechanisms of action include:

- Induction of Apoptosis : The compound has been shown to induce cell death in cancer cells through apoptosis pathways. This is often assessed using flow cytometry and other biochemical assays to evaluate cell cycle arrest and apoptotic markers.

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | BT-474 | 0.99 ± 0.01 | Induction of apoptosis via cell cycle arrest |

Studies have reported significant cytotoxic effects against various cancer cell lines, suggesting potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary evaluations have shown:

- Broad-Spectrum Activity : Similar triazole derivatives have demonstrated efficacy against a variety of microbial pathogens, making them candidates for further development as antimicrobial agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help in understanding how the compound interacts at the molecular level with proteins involved in disease processes.

Case Studies

Several studies have explored the biological effects of triazole derivatives similar to the target compound:

Cytotoxicity in Cancer Cells

A study demonstrated that closely related triazole derivatives exhibited significant cytotoxicity against breast cancer cell lines (e.g., BT-474 and MCF-7), with IC50 values ranging from 15.6 to 23.9 µM. The study utilized MTT assays and further validated findings with clonogenic assays .

Apoptosis Induction Studies

In vitro studies indicated that treatment with triazole derivatives led to increased apoptotic cell populations, as evidenced by flow cytometric analysis. Specific substituents on the triazole ring were found to enhance this effect, indicating a structure-activity relationship that could guide future drug design efforts .

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Key Observations :

- Triazole vs. Tetrazole Substitutions: The target compound’s 1H-1,2,4-triazole group (vs.

- Fluorinated Aromatic Systems: The 2-fluorophenoxy group in the target compound contrasts with 4-fluorophenyl or 4-fluorobenzyl groups in analogs (e.g., ). Ortho-substitution may sterically hinder target binding but improve solubility compared to para-substituted derivatives .

Key Findings :

- Antiproliferative Potential: The pyrimidine-triazole core in the target compound is structurally analogous to pyrazolo-pyrimidinones (e.g., ), which exhibit submicromolar antiproliferative activity. However, the absence of a thiazole ring in the target may reduce DNA intercalation capacity.

- Kinase Inhibition : Fluorinated piperazine derivatives (e.g., ) demonstrate potent kinase inhibition. The target compound’s triazole-pyrimidine system may mimic ATP-binding motifs in kinases, similar to MK69’s pyrazole-piperazine design .

- Synthetic Feasibility: The target compound’s synthesis likely parallels methods for pyrimidine-piperazine conjugates (e.g., ), though the 2-fluorophenoxy-ethanone group may require orthogonal protection strategies to avoid side reactions .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing this compound, and what reagents are critical for introducing the 2-fluorophenoxy moiety?

- Methodological Answer: The synthesis typically involves sequential functionalization of the piperazine and pyrimidine cores. For the 2-fluorophenoxy group, nucleophilic substitution or coupling reactions under anhydrous conditions are employed. Ethanol or dichloromethane (DCM) is used as a solvent, with formaldehyde or acyl chlorides as coupling agents. Critical steps include stirring at room temperature for 1–2 hours to ensure complete reaction of the triazole and pyrimidine intermediates .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of 1H/13C NMR spectroscopy (to identify fluorophenoxy and triazole protons), mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve stereochemical ambiguities. For example, crystallographic data from similar fluorophenyl-triazole derivatives (e.g., bond angles and torsion angles) can be cross-referenced .

Q. What are the standard purity assessment protocols for this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity) is standard. Melting point determination via a binocular microscope apparatus (uncorrected values) and thin-layer chromatography (TLC) in ethyl acetate/hexane systems are used for preliminary purity checks .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the pyrimidine-triazole-piperazine core?

- Methodological Answer: Yield optimization often hinges on solvent choice (e.g., anhydrous ethanol for triazole coupling) and catalyst selection . For example, using Lewis acids like aluminum chloride in Friedel-Crafts acylation improves electrophilic substitution efficiency. Temperature control (room temperature vs. reflux) and stoichiometric ratios of formaldehyde (3:1 excess) are critical for minimizing side products .

Q. What strategies address contradictory bioactivity data in kinase inhibition assays?

- Methodological Answer: Contradictions may arise from differences in assay conditions (e.g., ATP concentration, pH) or compound stability . Researchers should:

- Validate compound integrity post-assay via LC-MS.

- Use isoform-specific kinase inhibitors (e.g., PF-06465469 derivatives) as controls .

- Standardize cell lines (e.g., HEK293 vs. HeLa) to reduce variability .

Q. How does the fluorophenoxy group influence metabolic stability compared to non-fluorinated analogs?

- Methodological Answer: The 2-fluorophenoxy group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using microsomal stability assays (e.g., rat liver microsomes) show longer half-lives (t1/2 > 2 hours) for fluorinated derivatives versus non-fluorinated counterparts. This is attributed to fluorine’s electron-withdrawing effects, which hinder oxidative cleavage .

Q. What computational methods predict binding interactions of this compound with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with kinase domains. Key parameters include:

- Binding free energy calculations (MM-PBSA/GBSA).

- Hydrogen-bonding analysis with triazole and pyrimidine nitrogen atoms.

- Cross-validation with experimental IC50 values from kinase inhibition assays .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly across studies?

- Methodological Answer: Discrepancies often stem from differences in:

- Microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).

- Compound solubility in assay media (DMSO vs. aqueous buffers).

- Endpoint metrics (MIC vs. zone of inhibition). Standardizing protocols per CLSI guidelines and using hydrazone derivatives as positive controls (e.g., 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid) improves reproducibility .

Stability and Degradation Studies

Q. What are the dominant degradation pathways under acidic conditions?

- Methodological Answer: Acidic hydrolysis primarily targets the piperazine-ethanone linkage , generating 2-(2-fluorophenoxy)acetic acid and pyrimidine-triazole fragments. Accelerated stability studies (40°C/75% RH, pH 1.2) with HPLC monitoring reveal >10% degradation over 72 hours. Stabilizers like cyclodextrins or co-solvents (PEG-400) mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.